1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone
Overview
Description
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-4-fluoro-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), and sulfonating agents (SO3/H2SO4).
Reduction: The carbonyl group in this compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, HNO3/H2SO4, and SO3/H2SO4 under controlled temperature and solvent conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
EAS: Substituted derivatives of the original compound, depending on the electrophile used.
Reduction: 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanol.
Oxidation: 1-(2-Chloro-4-fluoro-3-methylphenyl)acetic acid.
Scientific Research Applications
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In pharmaceutical research, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
1-(2-Chloro-4-fluoro-3-methylphenyl)ethanone can be compared with other substituted acetophenones, such as:
1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1-(4-Fluoro-3-methylphenyl)ethanone:
1-(2-Chloro-4-methylphenyl)ethanone: Lacks the fluorine substituent, resulting in different reactivity and applications.
Properties
IUPAC Name |
1-(2-chloro-4-fluoro-3-methylphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-5-8(11)4-3-7(6(2)12)9(5)10/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXVVJXYYXEOGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C(=O)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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